N,N,5-trimethyl-2-pyrrol-1-ylthiophene-3-carboxamide
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Overview
Description
N,N,5-trimethyl-2-pyrrol-1-ylthiophene-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrole derivatives. Pyrrole is a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a thiophene ring, which is a sulfur-containing five-membered aromatic ring, and a carboxamide group. The combination of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,5-trimethyl-2-pyrrol-1-ylthiophene-3-carboxamide can be achieved through several synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction between 2,5-dimethoxytetrahydrofuran and various amines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields.
Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups and provides a versatile approach to synthesizing pyrrole derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieving high yields and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
N,N,5-trimethyl-2-pyrrol-1-ylthiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the carboxamide group.
Scientific Research Applications
N,N,5-trimethyl-2-pyrrol-1-ylthiophene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of N,N,5-trimethyl-2-pyrrol-1-ylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N,N,5-trimethyl-2-pyrrol-1-ylthiophene-3-carboxamide can be compared with other pyrrole derivatives and thiophene-containing compounds:
Pyrrole Derivatives: Compounds such as N-methylpyrrole and N-phenylpyrrole share similar structural features but differ in their functional groups and biological activities.
Thiophene-Containing Compounds: Compounds like thiophene-2-carboxamide and 2,5-dimethylthiophene have similar thiophene rings but differ in their substituents and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C12H14N2OS |
---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
N,N,5-trimethyl-2-pyrrol-1-ylthiophene-3-carboxamide |
InChI |
InChI=1S/C12H14N2OS/c1-9-8-10(11(15)13(2)3)12(16-9)14-6-4-5-7-14/h4-8H,1-3H3 |
InChI Key |
XUDKFXAEOZWLGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)N2C=CC=C2)C(=O)N(C)C |
Origin of Product |
United States |
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